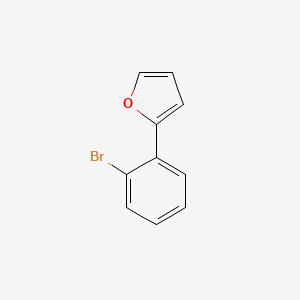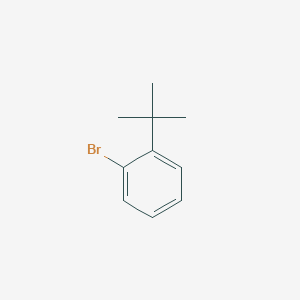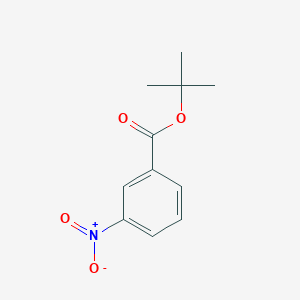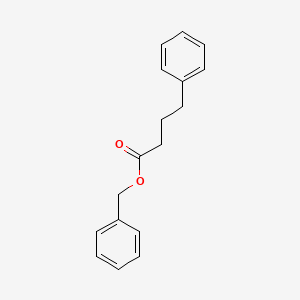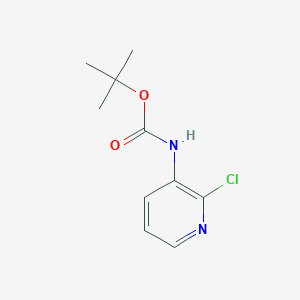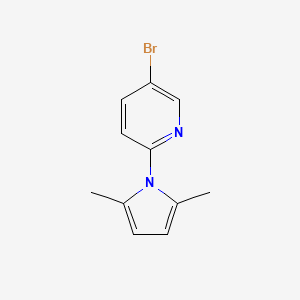
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Vue d'ensemble
Description
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, also known as 5-Bromo-2-methyl-1-pyrroline, is a heterocyclic organic compound that is widely used in scientific research. It is an important building block in the synthesis of many other organic compounds due to its highly reactive nature. 5-Bromo-2-methyl-1-pyrroline is a colorless to pale yellow liquid with a melting point of -20°C and a boiling point of 253°C. It is soluble in a variety of organic solvents and is relatively stable under normal laboratory conditions.
Applications De Recherche Scientifique
Organic Synthesis
“5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine” is a valuable building block in organic synthesis. It can be utilized in cross-coupling reactions to synthesize various pyridine derivatives . These derivatives are crucial for developing pharmaceuticals, agrochemicals, and advanced materials due to their structural significance in heterocyclic chemistry.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of molecules with potential therapeutic applications. It has been involved in the synthesis of compounds that exhibit antibacterial and antitubercular properties . Additionally, its derivatives have been studied for their potential as inhibitors in enzyme-targeted drug discovery .
Material Science
The compound’s derivatives have shown promise in enhancing cell-specific productivity in material science applications. For instance, derivatives of 2,5-dimethylpyrrole, a related compound, have been used to increase the cell-specific glucose uptake rate, which is beneficial in the production of monoclonal antibodies .
Analytical Chemistry
In analytical chemistry, “5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine” can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined structure and properties make it suitable for method development and validation in the analysis of complex mixtures .
Biochemistry
This compound has been used in biochemistry research to study its effects on cellular processes. For example, it has been part of studies investigating the suppression of cell growth and the enhancement of intracellular adenosine triphosphate (ATP) levels, which are critical for understanding energy metabolism in cells .
Environmental Science
While direct applications in environmental science are not extensively documented, the compound’s role in the synthesis of biologically active molecules suggests potential indirect applications. For instance, its derivatives could be used to develop new agrochemicals that may impact environmental sustainability and crop protection .
Mécanisme D'action
Mode of Action
Based on its chemical structure, it is possible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
More research is needed to understand the compound’s biological activity and its potential therapeutic effects .
Propriétés
IUPAC Name |
5-bromo-2-(2,5-dimethylpyrrol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-8-3-4-9(2)14(8)11-6-5-10(12)7-13-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMFKVNJIYNWII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476400 | |
| Record name | 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
CAS RN |
228710-82-5 | |
| Record name | 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280659.png)
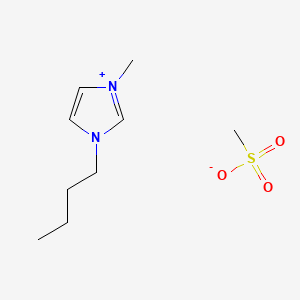

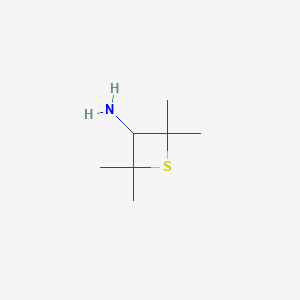
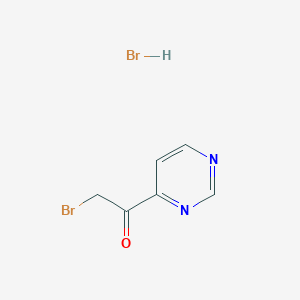

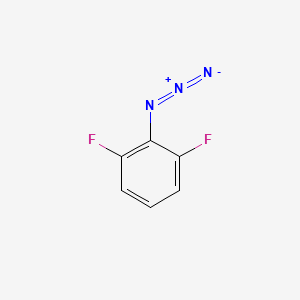
![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1280676.png)
